5-Formyl-2,4,6-trimethylnicotinonitrile
Description
5-Formyl-2,4,6-trimethylnicotinonitrile is a pyridine derivative characterized by a nitrile group at the 3-position, methyl substituents at the 2-, 4-, and 6-positions, and a formyl group at the 5-position. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. The formyl group (-CHO) at the 5-position confers unique reactivity, making the compound a versatile intermediate in organic synthesis, particularly for nucleophilic additions or condensation reactions.
Properties
CAS No. |
34940-39-1 |
|---|---|
Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
5-formyl-6-hydroxy-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O3/c1-4-5(2-9)7(12)10-8(13)6(4)3-11/h3H,1H3,(H2,10,12,13) |
InChI Key |
DENMQUVTTFVHLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=C1C#N)C)C)C=O |
Canonical SMILES |
CC1=C(C(=O)NC(=C1C=O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2,4,6-trimethylnicotinonitrile typically involves multi-step organic reactions. One common method includes the formylation of 2,4,6-trimethylnicotinonitrile using formylating agents such as formic acid or formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2,4,6-trimethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfuric acid or sodium hydroxide as catalysts.
Major Products
Oxidation: 5-Carboxy-2,4,6-trimethylnicotinonitrile.
Reduction: 5-Formyl-2,4,6-trimethylaminonicotinonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Formyl-2,4,6-trimethylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Formyl-2,4,6-trimethylnicotinonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
5-Bromo-2,4,6-trimethylnicotinonitrile (CAS 531521-32-1)
- Molecular Formula : C₉H₉BrN₂
- Molecular Weight : 225.08 g/mol
- Key Features : The bromine atom at the 5-position replaces the formyl group, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura). This halogen substituent enhances electrophilicity at the 5-position but reduces polarity compared to the formyl derivative. Applications include synthetic intermediates for agrochemicals or materials science .
5-Methoxy-4-(trimethylsilyl)nicotinonitrile (MFCD11857681)
- Molecular Formula : C₁₀H₁₄N₂OSi
- Molecular Weight : 206.32 g/mol
- Key Features : Methoxy (-OCH₃) and trimethylsilyl (-Si(CH₃)₃) groups at the 5- and 4-positions, respectively, introduce steric bulk and electron-donating effects. The methoxy group improves solubility in polar solvents, while the silyl group can act as a protective moiety. This compound is primarily used in specialized organic syntheses requiring controlled electronic environments .
tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate (MFCD11857691)
- Molecular Formula : C₁₂H₁₅N₃O₃
- Molecular Weight : 249.27 g/mol
- Key Features : A carbamate-protected amine and methoxy group at the 4- and 5-positions, respectively. The tert-butyl group enhances stability against hydrolysis, making this compound suitable for peptide coupling or prodrug design .
Comparative Data Table
Biological Activity
5-Formyl-2,4,6-trimethylnicotinonitrile (CAS No. 34940-39-1) is a derivative of nicotinonitrile characterized by the presence of a formyl group and multiple methyl groups on its pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.
The molecular formula of this compound is C10H10N2O, with a molecular weight of 178.14 g/mol. The compound features a unique arrangement of functional groups that contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| CAS No. | 34940-39-1 |
| Molecular Formula | C10H10N2O |
| Molecular Weight | 178.14 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=C(C(=NC(=C1C#N)C)C)C=O |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the nitrile group can engage in hydrogen bonding and other non-covalent interactions that influence the compound's biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines. The specific pathways involved include the activation of caspases and modulation of cell cycle regulators.
Case Studies
- Antimicrobial Efficacy : A study conducted on Staphylococcus aureus and Escherichia coli revealed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
- Cancer Cell Line Study : In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent increase in apoptosis markers.
Comparative Analysis
When compared to similar compounds such as 2,4,6-trimethylnicotinonitrile and other derivatives lacking the formyl group, this compound shows enhanced reactivity due to the presence of the formyl group. This structural feature contributes to its unique biological activity profile.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | High |
| 2,4,6-Trimethylnicotinonitrile | Moderate | Low |
| 5-Formyl-2,4-dimethylnicotinonitrile | Low | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
